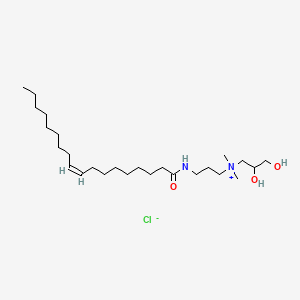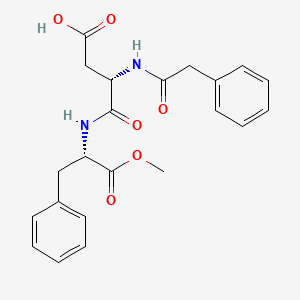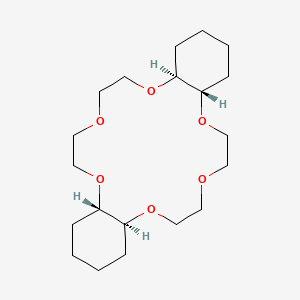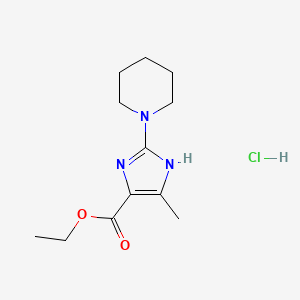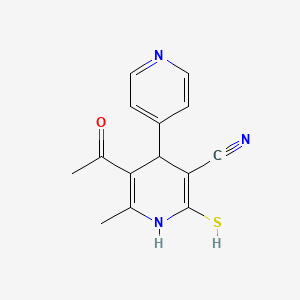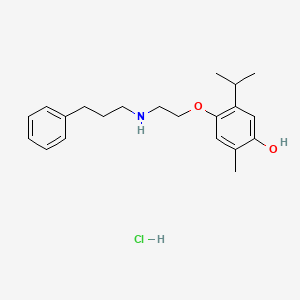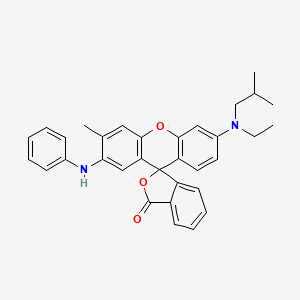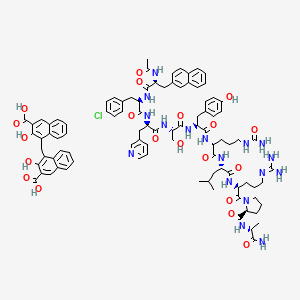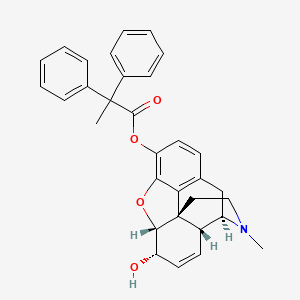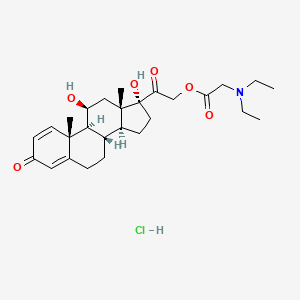
Prednisolamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prednisolamate hydrochloride is synthesized through the esterification of prednisolone with diethylaminoacetate. The reaction typically involves the use of an acid catalyst and occurs under controlled temperature conditions to ensure the formation of the desired ester . The reaction can be represented as follows:
Prednisolone+Diethylaminoacetate→Prednisolamate
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization and filtration to obtain the pure compound. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Prednisolamate hydrochloride undergoes various chemical reactions, including:
Oxidation: Prednisolamate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert prednisolamate back to prednisolone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Prednisolone derivatives with additional oxygen functionalities.
Reduction: Prednisolone.
Substitution: Various prednisolone esters and amides.
Scientific Research Applications
Prednisolamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study steroid chemistry and reaction mechanisms.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cellular processes.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Mechanism of Action
Prednisolamate hydrochloride exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound modulates various molecular pathways, including the NF-kB signaling pathway, to exert its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound of prednisolamate hydrochloride, used for similar therapeutic purposes.
Hydrocortisone: Another glucocorticoid with anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness
This compound is unique due to its esterified structure, which can enhance its pharmacokinetic properties, such as increased stability and prolonged duration of action compared to prednisolone . This makes it a valuable compound in therapeutic applications where extended corticosteroid activity is desired .
Properties
CAS No. |
17140-01-1 |
|---|---|
Molecular Formula |
C27H40ClNO6 |
Molecular Weight |
510.1 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C27H39NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1 |
InChI Key |
LVBOKCPYKGRUCG-OYHXESGYSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O.Cl |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



